molecular formula C15H13N3O2S B2405834 N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1465410-11-0

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide

Cat. No.: B2405834
CAS No.: 1465410-11-0
M. Wt: 299.35
InChI Key: MTBHQDIXNNEBLI-UHFFFAOYSA-N
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Description

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research and chemical biology. While specific biological data for this compound is not currently available in the public domain, its structure provides compelling clues for its research applications. The molecule features a benzamide scaffold, a motif frequently investigated for its potential in modulating protein function . Furthermore, the incorporation of a thiophene ring, a common heterocycle in medicinal chemistry, is a feature shared with other compounds identified as potent inhibitors of kinases such as BRAF(V600E), a key therapeutic target in oncology . This structural profile suggests its primary research value lies in the exploration of novel therapeutic agents, particularly in areas like oncology and metabolic disorders. Researchers may employ this compound as a key intermediate in synthetic pathways or as a chemical probe for investigating enzyme targets and signaling pathways, such as the MAPK cascade . The presence of both electron-withdrawing (cyano) and amide functional groups makes it a versatile building block for constructing more complex chemical libraries for high-throughput screening. This product is intended For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[[cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-8-13(12-6-7-21-10-12)18-14(19)9-17-15(20)11-4-2-1-3-5-11/h1-7,10,13H,9H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHQDIXNNEBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, thiophenes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide involves its interaction with various molecular targets. The cyano group and thiophene ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold is highly versatile, with substitutions on the aromatic ring, aminoethyl linker, or terminal groups influencing bioactivity. Key analogs include:

Compound Name / ID Substituents / Key Features Molecular Weight Biological Activity (IC₅₀ / MIC) Source
Target Compound Thiophen-3-ylmethyl, cyano group ~350–400* Not reported -
BTC-h 6-Methylbenzothiazole - Moderate Gram-positive activity Antimicrobial
Compound 7 4-Nitrobenzylidene, 4-chlorophenyl-thiazolidinone - pMICam = 1.86 µM/mL Antimicrobial
Compound 10 4-Hydroxybenzylidene, 4-methoxyphenyl - IC₅₀ = 18.59 µM (anticancer) Anticancer
Compound 4 3-Chloro-2-(2-chlorophenyl)-azetidinone - Potent antimicrobial Antimicrobial
Nitazoxanide Nitrothiazole, acetyloxy 307.27 Antiparasitic Antiparasitic

*Estimated based on structural analogs.

Key Observations :

  • Thiophene vs.
  • Electron-Withdrawing Groups: The cyano group in the target compound may enhance metabolic stability and ligand-receptor interactions compared to nitro (Compound 7) or chloro (Compound 4) substituents .
  • Heterocyclic Rings: Thiazolidinone (Compound 7) and azetidinone (Compound 4) moieties improve antimicrobial activity, suggesting that the thiophene-cyano combination in the target compound could similarly modulate activity .

Physicochemical Properties

  • Electronic Effects: The cyano group’s strong electron-withdrawing nature could stabilize the amide bond, reducing metabolic degradation compared to acetyloxy (Nitazoxanide) or nitro groups .

Biological Activity

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide is a complex organic compound that incorporates a cyano group, a thiophene ring, and a benzamide moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2S. Its structure includes:

  • Cyano Group : Contributes to the compound's reactivity and biological interactions.
  • Thiophene Ring : Enhances the pharmacological properties through interactions with biological targets.
  • Benzamide Moiety : Often associated with various biological activities, including antitumor and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, modulating their activity. The cyano and thiophene components are critical for binding to molecular targets, which can lead to inhibition or activation of various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and others. The structure–activity relationship (SAR) studies suggest that modifications in the thiophene and benzamide structures can enhance efficacy against cancer cells .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl-benzamideContains cyano and thiophene groupsAntitumor activity
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamideSimilar functional groupsModerate anticancer properties

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound]. It reported an IC50 value indicating significant cytotoxicity against HCT-15 cells. The study highlighted the importance of structural modifications in enhancing the compound's potency against various cancer cell lines .

Study 2: Antimicrobial Assessment

Another research effort focused on the antimicrobial properties of this compound. The results showed that derivatives exhibited varying degrees of antibacterial activity against common pathogens. The presence of the cyano group was noted as a critical factor contributing to its effectiveness.

Q & A

Q. What are the common synthetic routes for N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide?

The synthesis typically involves multi-step reactions, including amide coupling and condensation reactions . For example, analogous compounds are synthesized via condensation of cyanoacetamide derivatives with thiophene-containing amines under nitrogen atmosphere, followed by purification via reverse-phase HPLC or recrystallization . Key reagents include anhydrides (e.g., succinic anhydride) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction optimization often requires controlled temperatures (e.g., reflux in CH₂Cl₂) and inert conditions to prevent side reactions.

Q. Which spectroscopic techniques are used to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms structural integrity by identifying proton environments and carbon frameworks .
  • IR spectroscopy detects functional groups (e.g., C=O at ~1650 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and fragmentation patterns .
  • Chromatography (HPLC, TLC) ensures purity and monitors reaction progress .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

Standard assays include:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Agar diffusion to assess zone-of-inhibition sizes.
  • Time-kill kinetics to evaluate bactericidal/fungicidal effects. Positive controls (e.g., ciprofloxacin) and solvent controls are critical for validating results .

Q. How is solubility and stability assessed under varying conditions?

  • Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (CHCl₃) using saturation shake-flask methods.
  • Stability : Evaluated via accelerated degradation studies (pH 3–9 buffers, 40–60°C) monitored by HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Catalyst screening (e.g., DMAP for acylation) to enhance reaction rates .
  • Solvent selection (e.g., DMF for polar intermediates, CH₂Cl₂ for anhydrous conditions) .
  • Temperature gradients (e.g., reflux for condensation, room temperature for sensitive intermediates) .
  • Purification adjustments (e.g., gradient elution in HPLC) to isolate high-purity products .

Q. How can contradictions in reported biological activities be resolved?

Contradictions (e.g., variable MIC values across studies) may arise from:

  • Strain-specific sensitivity (e.g., Gram-positive vs. Gram-negative bacteria).
  • Assay protocol differences (e.g., inoculum size, incubation time). Mitigation involves:
  • Standardized testing (CLSI guidelines) .
  • Structural-activity relationship (SAR) studies to identify critical functional groups (e.g., cyano, thiophene) .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking (AutoDock, Glide) models binding affinities to enzymes (e.g., kinases, cytochrome P450) .
  • Molecular dynamics simulations assess stability of ligand-target complexes over time .
  • QSAR models correlate electronic/steric properties (e.g., logP, polar surface area) with activity .

Q. How can derivatives be designed to enhance target selectivity or potency?

Strategies include:

  • Bioisosteric replacement (e.g., substituting thiophene with furan or pyridine) .
  • Functional group addition (e.g., trifluoromethyl for lipophilicity, methoxy for H-bonding) .
  • Prodrug approaches (e.g., esterification of carboxyl groups) to improve bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar compounds?

Discrepancies may stem from:

  • Purity of starting materials (e.g., residual solvents affecting stoichiometry).
  • Workup techniques (e.g., loss during column chromatography vs. recrystallization). Resolution involves:
  • Replicating reactions with rigorously purified reagents.
  • In-line analytics (e.g., FTIR monitoring) to track intermediate formation .

Q. Why do structural analogs show divergent biological activities?

Divergence arises from:

  • Stereoelectronic effects (e.g., electron-withdrawing cyano vs. electron-donating methyl groups).
  • Conformational flexibility (e.g., rigid thiophene vs. flexible cyclohexyl substituents) .
  • Metabolic stability (e.g., susceptibility to hepatic CYP450 enzymes).
    Comparative studies using isosteric analogs and metabolite profiling clarify these differences .

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